molecular formula C17H22N4O2 B7349900 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide

カタログ番号 B7349900
分子量: 314.4 g/mol
InChIキー: CVFCIPJRYXLJOA-UKRRQHHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane receptor expressed on the surface of monocytes, macrophages, and their progenitors, and plays a critical role in regulating the survival, proliferation, and differentiation of these cells. CSF1R has been implicated in a variety of disease processes, including cancer, inflammation, and autoimmune disorders.

作用機序

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide is a selective inhibitor of CSF1R, which blocks the binding of CSF1 to its receptor and inhibits downstream signaling pathways. CSF1R signaling plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages, as well as their progenitors. Inhibition of CSF1R with this compound leads to a reduction in the number and function of monocytes and macrophages, as well as a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer, this compound inhibits the recruitment and differentiation of TAMs, which promote tumor growth and metastasis. In inflammation and autoimmune disorders, this compound reduces the production of inflammatory cytokines and ameliorates disease symptoms.

実験室実験の利点と制限

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CSF1R, which allows for the specific targeting of monocytes and macrophages. It has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders, and has shown promising results in these disease settings.
However, there are also some limitations to the use of this compound in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain disease settings. It also has the potential to affect other cell types that express CSF1R, such as osteoclasts, which may lead to unwanted side effects.

将来の方向性

There are several future directions for the development and use of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide. One area of focus is the development of more potent and selective CSF1R inhibitors, which may have improved efficacy and reduced side effects. Another area of focus is the identification of biomarkers that can predict response to CSF1R inhibitors, which may help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of CSF1R inhibitors in cancer, inflammation, and autoimmune disorders.

合成法

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide was first synthesized by Celgene Corporation using a multi-step synthetic route. The synthesis involves the reaction of 2-pyrazol-1-ylpyridine-4-carboxylic acid with (1R,2R)-2-hydroxycyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then converted to the final product, this compound, by reaction with a suitable reagent such as trifluoroacetic anhydride.

科学的研究の応用

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, CSF1R has been shown to play a critical role in the recruitment and differentiation of tumor-associated macrophages (TAMs), which promote tumor growth and metastasis. Inhibition of CSF1R with this compound has been shown to reduce TAM infiltration and inhibit tumor growth in a variety of preclinical models, including breast cancer, glioblastoma, and pancreatic cancer.
In inflammation and autoimmune disorders, CSF1R has been implicated in the regulation of monocyte and macrophage function, which play a critical role in the pathogenesis of these diseases. Inhibition of CSF1R with this compound has been shown to reduce inflammatory cytokine production and ameliorate disease symptoms in preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

特性

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-15-5-2-1-4-13(15)6-10-19-17(23)14-7-9-18-16(12-14)21-11-3-8-20-21/h3,7-9,11-13,15,22H,1-2,4-6,10H2,(H,19,23)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFCIPJRYXLJOA-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=CC(=NC=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=CC(=NC=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。